REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC=C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |